1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline
Description
Properties
Molecular Formula |
C20H23N |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-benzyl-2,2,4,7-tetramethylquinoline |
InChI |
InChI=1S/C20H23N/c1-15-10-11-18-16(2)13-20(3,4)21(19(18)12-15)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 |
InChI Key |
NKTBBJDJAOIPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHN
- Molecular Weight : 277.411 g/mol
- CAS Number : 126769-67-3
- IUPAC Name : 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline
- SMILES Notation : CC1=CC=C2C(C)=CC(C)(C)N(CC3=CC=CC=C3)C2=C1
Antioxidant Activity
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline has demonstrated significant antioxidant properties. It is often studied for its potential to scavenge free radicals and mitigate oxidative stress in biological systems. A study highlighted its effectiveness in protecting cells from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress .
Pharmacological Evaluation
Recent pharmacological evaluations have indicated that derivatives of this compound may act as selective blockers of Panx-1 channels. These channels are implicated in several pathological conditions, including inflammation and cancer. The synthesized derivatives showed promising IC values (3 µM and 1.5 µM), indicating their potential as therapeutic agents .
Polymer Additives
In materials science, 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline is being explored as an additive in polymer formulations. Its properties enhance the thermal stability and mechanical strength of polymers. This application is particularly relevant in the production of high-performance materials used in automotive and aerospace industries.
Photostabilizers
The compound also serves as a photostabilizer in plastics and coatings. By absorbing UV radiation and preventing degradation of the material, it extends the lifespan of products exposed to sunlight .
Study on Antioxidant Properties
A study conducted on the antioxidant properties of various quinoline derivatives included 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline. The findings indicated that this compound exhibited superior radical scavenging activity compared to other tested compounds. The study employed methods such as DPPH radical scavenging assays to quantify antioxidant activity .
Evaluation as a Panx-1 Blocker
In a pharmacological study focused on new quinoline-based Panx-1 channel blockers, several derivatives were synthesized and evaluated for their inhibitory effects. The results showed that modifications at specific positions significantly enhanced potency. The study utilized both in vitro assays and molecular modeling to support the findings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Analogues with Varying Substituents
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde (CAS 367909-68-0)
- Molecular Formula: C₂₀H₂₁NO
- Molecular Weight : 291.39 g/mol
- Key Differences :
- Contains a formyl (-CHO) group at position 6, introducing electrophilic reactivity.
- One fewer methyl group compared to the target compound.
2,2,4,6,7-Pentamethyl-1-(naphthalen-1-ylmethyl)-1,2-dihydroquinoline (CAS 141124-81-4)
- Molecular Formula : C₂₅H₂₇N
- Molecular Weight : 341.50 g/mol
- Key Differences :
- Naphthylmethyl group replaces benzyl, increasing aromaticity and hydrophobicity.
- Additional methyl group at position 6.
- Implications : The naphthyl group may improve UV absorption properties and thermal stability, while extra methyl groups amplify steric effects .
1-(1-Phenylethyl)-2-propyl-1,2,3,4-tetrahydroquinoline (CAS 1087319-29-6)
- Molecular Formula : C₂₀H₂₅N
- Molecular Weight : 279.43 g/mol
- Key Differences: Phenylethyl and propyl substituents instead of benzyl and methyl groups. Fully saturated 1,2,3,4-tetrahydroquinoline backbone.
- Implications : Increased alkyl chain length may enhance lipophilicity, affecting solubility and biological activity .
6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2)
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : 147.22 g/mol
- Key Differences: Simplified structure with a single methyl group at position 6. No benzyl or additional methyl substituents.
- Implications : Reduced steric bulk and simpler structure may lower melting point and increase volatility compared to the target compound .
Functionalized Derivatives
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride (CAS 1255098-65-7)
- Molecular Formula: C₁₇H₁₈ClNO₂
- Molecular Weight : 303.79 g/mol
- Key Differences: Carboxylate ester and hydrochloride salt at position 2. Fully saturated tetrahydroquinoline ring.
- Implications : The ester group introduces hydrolytic sensitivity, while the hydrochloride salt enhances water solubility .
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1194375-64-8)
- Molecular Formula : C₁₆H₁₆ClN
- Molecular Weight : 257.76 g/mol
- Key Differences: Chlorine atom at position 7 and isoquinoline backbone (structural isomer of quinoline).
- Implications: Chlorine’s electron-withdrawing effect may alter reactivity, while the isoquinoline system affects π-π stacking interactions .
Comparison with Isoquinoline Derivatives
Benz[f]isoquinoline, 1,2-dihydro-4-methyl- (CAS 29248-42-8)
- Molecular Formula : C₁₄H₁₃N
- Molecular Weight : 195.26 g/mol
- Key Differences: Isoquinoline core (benzannulation at the 1,2-positions) with a methyl group at position 4.
Biological Activity
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H23N
- Molecular Weight : 277.4 g/mol
- Structure : The compound features a quinoline core with a benzyl group and four methyl groups attached to the nitrogen and carbon atoms.
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines and may act through multiple mechanisms including apoptosis induction and cell cycle arrest.
- A study demonstrated that the compound inhibits PKMYT1, a kinase involved in cell cycle regulation. This inhibition leads to increased phosphorylation of CDK1, which is crucial for cell division and cancer progression .
-
Antimicrobial Activity :
- Quinoline derivatives are known for their antimicrobial properties. Preliminary data suggest that 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline has potential against bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
-
Neuroprotective Effects :
- There is emerging evidence that quinoline compounds can exert neuroprotective effects. The specific neuroprotective mechanisms of 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline are still under investigation but may involve antioxidant activities and modulation of neuroinflammatory responses.
The biological activity of 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline can be attributed to several mechanisms:
- Inhibition of Kinases : As mentioned earlier, it acts as an inhibitor of PKMYT1 which plays a role in regulating CDK1 phosphorylation. This inhibition can lead to the disruption of cancer cell proliferation .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and neuroprotective effects by inducing oxidative stress in cancer cells while protecting normal cells from oxidative damage.
Case Study 1: Anticancer Activity
A study evaluated the effects of 1-benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline on CCNE1-amplified tumor cells. The results indicated that the compound significantly inhibited cell growth in preclinical models. The study highlighted its potential as a therapeutic agent for treating specific types of cancers associated with CDK dysregulation.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics.
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant inhibition | PKMYT1 inhibition |
| Antimicrobial | Moderate effectiveness | Membrane disruption |
| Neuroprotective | Potentially protective | Antioxidant activity |
Table 2: PKMYT1 Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| 1-Benzyl-2,2,4,7-tetramethyl... | 0.69 |
| Control Compound | >10 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline, and how can purity be ensured?
- Methodology : A common approach for dihydroquinoline derivatives involves acid-catalyzed condensation of aromatic amines with ketones. For example, microwave-assisted synthesis using Bi(OTf)₃ as a catalyst in acetonitrile (70–80°C, 7–12 hours) achieves high yields (~80%) . Purification via flash chromatography (EtOAc/cyclohexane) followed by recrystallization (pentane/ethyl acetate) ensures purity .
- Key Parameters : Monitor reaction progress by TLC and optimize catalyst loading (5–10 mol%) to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Assign substituents using ¹H/¹³C NMR, focusing on methyl groups (δ 1.2–2.5 ppm) and dihydroquinoline protons (δ 5.0–6.0 ppm) .
- X-ray crystallography : Resolve the non-planar "screw-boat" conformation of the dihydroquinoline ring (puckering parameters: QT = 0.339 Å, θ = 129.2°) .
- IR : Confirm carbonyl (C=O) and NH stretches (1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively) .
Q. How does the compound’s reactivity compare to other dihydroquinolines?
- Methodology : Test oxidation reactions (e.g., with DDQ or MnO₂) to assess stability and conversion to quinoline derivatives. Compare reaction rates with non-benzylated analogs (e.g., 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline) to evaluate steric effects from the benzyl group .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Methodology :
- Solvent screening : Replace acetonitrile with toluene or DMF to enhance solubility of hydrophobic intermediates .
- Catalyst optimization : Compare Bi(OTf)₃ with InCl₃ or H₃PO₄ to balance reaction rate and selectivity .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (7 hours vs. 24 hours) and improves yield by 15–20% .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace 4-methyl with methoxy) and compare antimicrobial or anti-Alzheimer’s activity with analogs like 2-arylethenylquinoline derivatives .
- Dose-response assays : Use IC₅₀ values to differentiate intrinsic activity from cytotoxicity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
